Product packaging for 1-Pyridin-3-YL-piperazine dihydrochloride(Cat. No.:CAS No. 470441-67-9)

1-Pyridin-3-YL-piperazine dihydrochloride

Cat. No.: B1388520
CAS No.: 470441-67-9
M. Wt: 236.14 g/mol
InChI Key: RWTFYBJGFSEULO-UHFFFAOYSA-N
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Description

1-Pyridin-3-YL-piperazine dihydrochloride (CAS: 1010133-97-7 or 470441-67-9, depending on the source ) is a piperazine derivative with a pyridin-3-yl substituent. Its molecular formula is C₉H₁₄Cl₂N₃, and it has a molecular weight of 236.14 g/mol . The compound is typically synthesized via nucleophilic substitution reactions, as evidenced by its preparation from this compound and 3-chloro-4-methyl-6-phenylpyridazine in water, yielding a product purified by column chromatography . It is used primarily in research settings as a precursor for CNS-targeting ligands or enzyme inhibitors, with applications in medicinal chemistry and pharmacology .

The compound is stable when stored in sealed containers at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15Cl2N3 B1388520 1-Pyridin-3-YL-piperazine dihydrochloride CAS No. 470441-67-9

Properties

IUPAC Name

1-pyridin-3-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;;/h1-3,8,10H,4-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTFYBJGFSEULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672125
Record name 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470441-67-9
Record name 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Reaction of Piperazine with Pyridine

The most straightforward and commonly reported method for synthesizing 1-pyridin-3-yl-piperazine dihydrochloride involves the direct nucleophilic substitution reaction between piperazine and pyridine or its derivatives.

  • Procedure :
    • Piperazine and pyridine are combined in a 1:1 molar ratio.
    • The mixture is heated in an appropriate solvent (often acetonitrile or similar polar aprotic solvents) at temperatures ranging from room temperature to the solvent’s boiling point.
    • The reaction is maintained under stirring for several hours to ensure completion.
    • After completion, the reaction mixture is cooled, and an acidic solution (commonly hydrochloric acid) is added to precipitate the dihydrochloride salt.
    • The solid product is filtered, washed, and dried to yield pure this compound.

This method is straightforward, scalable, and yields a crystalline product suitable for further applications.

Nucleophilic Aromatic Substitution Using Chloro-Substituted Pyridine Derivatives

A more refined approach involves the use of chloro-substituted pyridine derivatives, such as 2-chloro-3-nitropyridine, which undergo nucleophilic aromatic substitution with piperazine.

  • Key Reaction Features :
    • The nitro group at the 3-position of pyridine enhances electrophilicity at the 2-position, facilitating nucleophilic attack by the piperazine nitrogen.
    • The reaction is typically performed under reflux conditions in acetonitrile for 12 hours or more.
    • This method achieves moderate to good yields (around 65%) of the pyridinylpiperazine intermediate.
    • Subsequent steps can include further functionalization or salt formation as required.

This method benefits from the increased reactivity of substituted pyridines, allowing for more controlled synthesis and potential for structural diversification.

Catalyzed Reaction with Piperazine and Pyridine Carboxamide Derivatives

Another advanced preparation involves reacting piperazine with pyridine carboxamide derivatives in the presence of catalysts such as 1-methylpyrrolidine.

  • Process Details :
    • Piperazine is reacted with the pyridine derivative (e.g., N-(pyridin-4-yl) carboxamide) in solvents like 1,4-dioxane.
    • The reaction mixture is refluxed for extended periods (up to 24 hours).
    • Catalysts enhance reaction rates and yields.
    • Post-reaction, the product is purified by column chromatography.
    • Conversion to the hydrochloride salt is achieved by treatment with concentrated hydrochloric acid.
    • Yields can vary but are reported between 38% to 94% for different steps.
    • This method can be scaled up efficiently for industrial production.

High-Pressure Autoclave Method for Enhanced Yield

A scalable and industrially relevant method uses an autoclave to conduct the reaction under elevated temperature (160 °C) and pressure (1 MPa).

  • Method Summary :
    • Piperazine or N-Boc-piperazine is reacted with pyridine derivatives in 1,4-dioxane.
    • 1-Methylpyrrolidine acts as a catalyst.
    • The mixture is subjected to autoclave conditions for 6 hours.
    • After reaction completion, the mixture is concentrated and purified.
    • The product is converted to the hydrochloride salt by acid treatment.
    • This approach allows for better control over reaction parameters and can improve yield and purity, although yields may be lower (around 17% in some reports) depending on the substrate and conditions.

Data Table: Summary of Preparation Methods for this compound

Method Reactants Conditions Yield (%) Notes
Direct reaction with pyridine Piperazine + Pyridine Stirring, heat (RT to reflux) Not specified Simple, scalable, crystallization by acid
Nucleophilic aromatic substitution Piperazine + 2-chloro-3-nitropyridine Reflux in acetonitrile, 12 h ~65 Nitro group activates electrophilic site
Catalyzed reaction with carboxamide Piperazine + Pyridine carboxamide + 1-methylpyrrolidine Reflux in 1,4-dioxane, 24 h 38–94 Requires chromatographic purification
Autoclave high-pressure method Piperazine or N-Boc-piperazine + Pyridine derivative + catalyst 160 °C, 1 MPa, 6 h, autoclave ~17 Scalable, controlled conditions

Research Findings and Considerations

  • The direct reaction of piperazine with pyridine is the most straightforward and widely used method, suitable for laboratory and small-scale synthesis.
  • Substituted pyridines with electron-withdrawing groups (e.g., nitro) facilitate nucleophilic aromatic substitution, improving reaction specificity and yield.
  • Catalytic methods using additives like 1-methylpyrrolidine can enhance reaction efficiency but often require purification steps such as column chromatography.
  • High-pressure autoclave methods offer industrial scalability but may require optimization to improve yield.
  • Conversion to the dihydrochloride salt is typically achieved by treatment with hydrochloric acid, which also aids in product crystallization and purification.
  • Reaction solvents such as acetonitrile and 1,4-dioxane are commonly employed due to their ability to dissolve reactants and withstand reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-3-YL-piperazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
1-Pyridin-3-YL-piperazine dihydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs targeting neurological disorders, enhancing drug efficacy and specificity. The compound's unique structure allows for modifications that can lead to improved therapeutic profiles for various medications .

Therapeutic Potential:
Research indicates that this compound may have therapeutic applications in treating conditions such as anxiety and depression by modulating neurotransmitter systems. Studies have shown its potential to influence serotonin and dopamine pathways, which are critical in mood regulation .

Neurotransmitter Research

Investigating Brain Functions:
The compound is extensively used in studies focused on understanding neurotransmitter systems. By examining how this compound interacts with neurotransmitter receptors, researchers can gain insights into complex brain functions and develop new treatment strategies for mental health disorders .

Case Studies:
Several case studies have demonstrated the efficacy of this compound in preclinical models of anxiety and depression. For instance, experiments involving animal models have shown that administration of this compound can lead to significant reductions in anxiety-like behaviors, suggesting its potential as a novel anxiolytic agent.

Analytical Chemistry

Standardization in Analytical Methods:
In analytical chemistry, this compound serves as a standard substance for quantifying related compounds in complex mixtures. This application is vital for quality control in pharmaceutical manufacturing, ensuring the consistency and reliability of drug products .

Biochemical Assays:
The compound is also employed in biochemical assays to evaluate enzyme activity, providing valuable data on metabolic pathways and potential therapeutic targets. For example, it has been used to assess the inhibition of specific enzymes involved in drug metabolism, which can influence the pharmacokinetics of various therapeutic agents .

Chemical Reactions and Synthesis

Synthetic Routes:
The synthesis of this compound can be achieved through various methods, including the condensation of piperazine with pyridine derivatives. Optimized conditions are often employed to enhance yield and purity during industrial production .

Reactivity:
This compound undergoes several chemical reactions, such as oxidation and reduction, which are essential for creating derivatives with enhanced biological activity. For instance, oxidation reactions can yield pyridine derivatives with increased potency against certain biological targets.

Mechanism of Action

The mechanism of action of 1-Pyridin-3-YL-piperazine dihydrochloride involves its interaction with various molecular targets, including receptors and enzymes. The compound can act as an agonist or antagonist at specific receptor sites, modulating biological pathways and exerting therapeutic effects. For example, some derivatives of this compound are known to act as potent and selective α2-adrenergic receptor antagonists .

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability
1-Pyridin-3-YL-piperazine dihydrochloride C₉H₁₄Cl₂N₃ 236.14 Pyridin-3-yl group Soluble in DMSO; stable at RT
1-[(6-Chloropyridin-3-yl)methyl]piperazine dihydrochloride C₁₀H₁₆Cl₃N₃ 284.61 6-Chloropyridinylmethyl group Data not available
1-(3-Methylpyridin-2-yl)piperazine dihydrochloride C₁₀H₁₆Cl₂N₃ 265.16 3-Methylpyridin-2-yl group Stable under inert conditions
GBR 12783 dihydrochloride C₂₈H₃₂Cl₂N₂O 485.50 Diphenylmethoxyethyl and allyl groups White solid; ≥99% purity
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride C₁₀H₁₆Cl₂N₆ 307.19 Triazolopyridazine core Hygroscopic; store in dry conditions

Key Observations :

  • Pharmacological Activity : GBR 12783 dihydrochloride is a potent dopamine uptake inhibitor (IC₅₀ = 1.8 nM in rat striatal synaptosomes), unlike this compound, which lacks direct dopamine-related activity .
  • Synthetic Utility : Compounds like 1-(3-Methylpyridin-2-yl)piperazine dihydrochloride serve as intermediates for kinase inhibitors, whereas this compound is more commonly used in serotonin receptor ligand synthesis .

Physicochemical and Pharmacokinetic Differences

  • Solubility : this compound is readily soluble in polar solvents (e.g., DMSO), whereas GBR 12783 dihydrochloride requires organic-aqueous mixtures for dissolution .
  • Metabolic Stability: Piperazine derivatives with halogen substituents (e.g., chlorine) show slower CYP2D6-mediated metabolism compared to non-halogenated analogs, as evidenced by studies on similar CNS therapeutics .

Biological Activity

Overview

1-Pyridin-3-YL-piperazine dihydrochloride is a chemical compound classified under piperazine derivatives, characterized by a pyridine ring attached to a piperazine moiety. Its molecular formula is C₉H₁₅Cl₂N₃, with a molecular weight of approximately 199.68 g/mol. This compound has garnered attention for its significant biological activities, particularly its interaction with the α2-adrenergic receptor, where it acts as a potent antagonist.

The primary mechanism of action for this compound involves its binding to the α2-adrenergic receptors . By acting as an antagonist, it inhibits the receptor's interaction with natural ligands such as norepinephrine, leading to various physiological effects:

  • Neurotransmitter Modulation : This compound modulates the release of neurotransmitters, impacting mood and emotional states, making it potentially useful in treating conditions such as depression and anxiety.
  • Cellular Effects : In neuronal cells, it alters neurotransmitter release and uptake, affecting synaptic transmission and signaling pathways.

This compound exhibits several biochemical properties that contribute to its biological activities:

  • Stability : The compound remains stable under standard laboratory conditions, although its activity may diminish over time due to degradation.
  • Dosage Effects : Research indicates that low doses can modulate neurotransmitter activity without significant adverse effects, while higher doses may lead to neurotoxicity and cardiovascular alterations.

Research Applications

The compound has diverse applications in various fields:

Field Application
ChemistryUsed as a building block for synthesizing complex organic molecules
BiologyEmployed in studying biological pathways and enzyme interactions
MedicineServes as a precursor in synthesizing pharmaceuticals, including antidepressants
IndustryUtilized in producing agrochemicals and other industrial chemicals

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Antiviral Activity : A study evaluated the antiviral properties of piperazine derivatives against Potato Virus Y (PVY). The findings indicated that certain derivatives exhibited significant antiviral activity comparable to established controls. Although this compound was not the primary focus, its structural similarities suggest potential for similar applications .
  • CYP2D6 Substrates : Research analyzing molecular properties related to CYP2D6 substrates highlighted the biological activities of this compound within central nervous system therapeutics. This study emphasized its relevance in drug metabolism and pharmacokinetics .

Molecular Interactions

The compound's interactions with various receptors are critical for understanding its pharmacological profile:

  • Binding Affinity Studies : Techniques such as radiolabeled ligand binding assays are employed to evaluate the binding affinity of this compound towards α2-adrenergic receptors. These studies are essential for elucidating its mechanism of action and potential side effects.

Q & A

Q. How can researchers assess the environmental impact of this compound disposal?

  • Guidelines :
  • Ecotoxicity testing : Use Daphnia magna or Aliivibrio fischeri assays to estimate LC₅₀/EC₅₀ values.
  • Degradation studies : Perform photolysis/hydrolysis experiments under simulated environmental conditions (pH 4–9, UV light) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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